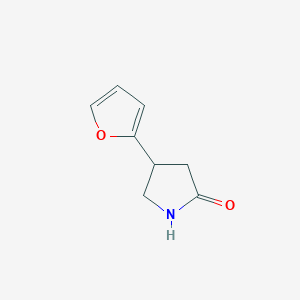

4-(Furan-2-yl)pyrrolidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

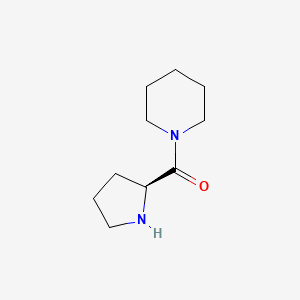

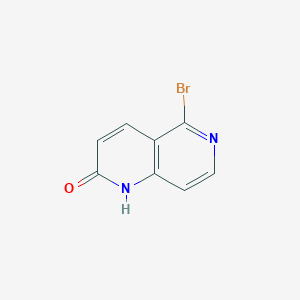

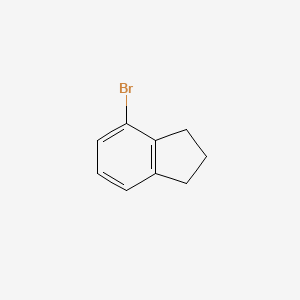

4-(Furan-2-yl)pyrrolidin-2-one is a heterocyclic compound that features both furan and pyrrolidinone moieties. The furan ring, a five-membered oxygen-containing aromatic heterocycle, is known for its presence in various natural products and pharmaceuticals. Pyrrolidinones are lactam structures with a five-membered ring containing a nitrogen atom, which are often found in bioactive molecules. The combination of these two structures can potentially offer a compound with unique chemical and biological properties.

Synthesis Analysis

The synthesis of compounds related to 4-(Furan-2-yl)pyrrolidin-2-one has been explored in several studies. For instance, the synthesis of polysubstituted furans and pyrroles can be achieved from propargyl alcohols and terminal alkynes under specific conditions, with water being the only byproduct in the case of pyrroles . Another method involves the use of ynolates to prepare multisubstituted furans and pyrroles through a formal [4 + 1] annulation process . Additionally, a novel series of tetra-substituted furan[3,2-b]pyrroles, which are structurally related to 4-(Furan-2-yl)pyrrolidin-2-one, have been synthesized from furaldehyde, allowing for a divergent synthesis with multiple substitution possibilities .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-(Furan-2-yl)pyrrolidin-2-one has been studied using various analytical techniques. For example, the crystal and molecular structure of a related compound, 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine, was investigated using single crystal X-ray diffraction data, revealing details about the molecular geometry and intermolecular interactions in the solid state .

Chemical Reactions Analysis

Reactions involving the furan and pyrrolidinone moieties have been reported. Regioselective alkylation of related compounds, such as 4-(pyrrolidin-1-yl)furan-2(5H)-one, with aldehydes and triethylsilane has been described, leading to C3 alkylated derivatives . Additionally, the synthesis of substituted furans and pyrroles through CuCl2-catalyzed heterocyclodehydration has been demonstrated, which could be relevant for the functionalization of 4-(Furan-2-yl)pyrrolidin-2-one .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Furan-2-yl)pyrrolidin-2-one and related compounds are influenced by their molecular structure. For instance, the presence of the furan ring contributes to the electron-donating properties, as seen in the synthesis and structure-activity relationship study of thiazolopyrimidine derivatives containing the furan moiety . The reactivity of furan-3-ones with diamines has also been explored, leading to the formation of pyrrol-2-ylidene-acetates with moderate yields, which suggests potential reactivity patterns for 4-(Furan-2-yl)pyrrolidin-2-one .

Aplicaciones Científicas De Investigación

DNA Intercalative Human Topoisomerase IIα Catalytic Inhibitor

4-(Furan-2-yl)pyrrolidin-2-one derivatives have been explored for their potential in anticancer therapies. A study by Jeon et al. (2017) synthesized a novel 2-(furan-2-yl)-4-(pyridin-2-yl)-5H-indeno[1,2-b]pyridin-5-one (TI-1-190) using microwave-assisted methods. This compound was identified as a DNA intercalative human topoisomerase IIα catalytic inhibitor, showcasing stronger activity and lower DNA toxicity than etoposide, a commonly used topoisomerase II poison. This suggests a promising avenue for caspase 3-independent anticancer treatments (Jeon et al., 2017).

Synthesis of Novel Derivatives

Peng et al. (2020) reported on the synthesis of 4-(furan-2-yl)-3,4-dihydro-2H-pyrrol-2-one derivatives. Their approach, using silver(I)-catalyzed cascade cyclization/cyclopropanation/ring-cleavage/nucleophilic substitution reaction of enynones with enamines, highlights the chemical versatility of 4-(Furan-2-yl)pyrrolidin-2-one. This method offers advantages like high chemoselectivity and mild reaction conditions, contributing to the synthetic chemistry field (Peng et al., 2020).

Asymmetric Synthesis in Organic Chemistry

Bruyère et al. (2003) explored the reactivity of 5-methyl-4-(pyrrolidin-1-yl)-5H-furan-2-one with aldehydes and acyl chlorides, followed by reduction. Their work in the asymmetric synthesis of 5-(1-hydroxyalkyl)-5-methyl-5H-furan-2-ones contributes to the development of enantio-enriched compounds, an important aspect of organic chemistry and drug development (Bruyère et al., 2003).

Supramolecular Gelators

Panja et al. (2018) designed and synthesized pyrrole and furan-based pyridine/pyridinium bisamides, including derivatives of 4-(furan-2-yl)pyrrolidin-2-one, for potential use as supramolecular gelators. These compounds exhibited metallogel formation and selective sensing abilities, showing promise in various applications, such as drug release and selective discrimination of amino acids (Panja et al., 2018).

Food-Related Maillard Reactions

Frank and Hofmann (2000) studied the influence of the carbohydrate moiety on the formation of chromophores during food-related Maillard reactions, involving compounds like 4-(pyrrolidin-1-yl)furan-2-one. This research contributes to a better understanding of food chemistry, particularly in the context of color and flavor development during cooking processes (Frank & Hofmann, 2000).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

4-(furan-2-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-8-4-6(5-9-8)7-2-1-3-11-7/h1-3,6H,4-5H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFCRVTRBKUOZPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00539507 |

Source

|

| Record name | 4-(Furan-2-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Furan-2-yl)pyrrolidin-2-one | |

CAS RN |

88221-11-8 |

Source

|

| Record name | 4-(Furan-2-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00539507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Di(thiophen-2-yl)thieno[3,2-b]thiophene](/img/structure/B1339573.png)

![5-[(1-Naphthyloxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1339577.png)